molecular formula C13H11N3O6S B11943965 N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide CAS No. 16939-25-6

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B11943965
CAS No.: 16939-25-6
M. Wt: 337.31 g/mol
InChI Key: UEOWDZALSKFUNI-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of 2-methylphenyl compounds to introduce nitro groups. This is followed by sulfonation to attach the sulfonamide group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

16939-25-6

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11N3O6S/c1-9-5-6-11(16(19)20)8-13(9)14-23(21,22)12-4-2-3-10(7-12)15(17)18/h2-8,14H,1H3

InChI Key

UEOWDZALSKFUNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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